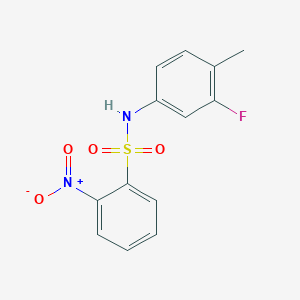

N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide

Description

N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group attached to a 3-fluoro-4-methylphenyl aromatic ring. Its molecular formula is C₁₃H₁₂FNO₄S, with a molecular weight of 295.30 g/mol . Key structural features include:

- Electron-withdrawing nitro group at the ortho position on the benzene ring.

- Fluorine and methyl substituents on the phenyl ring, contributing to steric and electronic modulation.

Synthesis: The compound is synthesized via reaction of 3-fluoro-4-methylaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine), under controlled temperature conditions to optimize yield and purity .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O4S/c1-9-6-7-10(8-11(9)14)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMBGZAMYRZZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 3-fluoro-4-methylaniline with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted sulfonamides.

Scientific Research Applications

Chemical Synthesis Applications

N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide serves as an important building block in organic synthesis. Its sulfonamide and nitro functional groups allow for various chemical transformations:

- Building Block : It is utilized in the synthesis of more complex organic molecules, particularly those requiring specific functional groups for further reactions.

- Reactivity : The nitro group can be reduced to form amines, while the sulfonamide group can participate in nucleophilic substitution reactions, providing pathways to synthesize a range of substituted compounds.

Biological Research Applications

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition : Studies have suggested that N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide may act as an enzyme inhibitor. The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Antimicrobial Activity : Preliminary research indicates possible antimicrobial properties, making it a candidate for further exploration in therapeutic applications.

- Anti-inflammatory Properties : The compound's structural characteristics suggest potential anti-inflammatory effects, warranting investigation in pharmacological studies.

Pharmaceutical Development

In the pharmaceutical industry, N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide is explored as a lead compound:

- Drug Design : Its unique combination of functional groups allows it to be tailored into various drug candidates. Modifications can enhance efficacy and reduce side effects .

- Therapeutic Applications : The compound's potential therapeutic properties make it a candidate for developing new medications targeting specific diseases.

Industrial Applications

Beyond its laboratory uses, N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide has implications in industrial processes:

- Material Development : This compound may be used in creating new materials with desirable chemical properties, such as enhanced stability or reactivity.

- Chemical Processes : It can facilitate novel chemical processes in industrial settings, particularly where specific reactivity patterns are required.

Case Studies and Research Findings

Several studies have documented the applications and effects of N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide:

-

A study exploring its enzyme inhibition properties demonstrated significant activity against specific targets, suggesting its potential as a therapeutic agent.

"The sulfonamide group’s ability to interact with enzyme active sites paves the way for developing selective inhibitors" .

- Research into its antimicrobial effects revealed promising results against various bacterial strains, indicating its viability as a candidate for antibiotic development.

These findings highlight the compound's multifaceted applications across different scientific domains.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of sulfonamides are highly influenced by substituent positioning and electronic effects. Below is a comparative analysis:

| Compound Name | Molecular Formula | Substituents | Key Structural Features |

|---|---|---|---|

| Target Compound | C₁₃H₁₂FNO₄S | 3-fluoro-4-methylphenyl, 2-nitro | Ortho-nitro group; balanced electron withdrawal (F) and donation (CH₃) . |

| N-(2,5-difluorophenyl)-2-nitrobenzenesulfonamide | C₁₂H₈F₂N₂O₄S | 2,5-difluoro, 2-nitro | Increased lipophilicity due to dual fluorine atoms; moderate antibacterial activity . |

| N-(4-fluorophenyl)-2-nitrobenzenesulfonamide | C₁₂H₁₀F₁N₂O₄S | 4-fluoro, 2-nitro | Para-fluoro reduces steric hindrance; lower anti-inflammatory activity . |

| N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide | C₁₃H₁₂ClN₂O₄S | 3-chloro-2-methyl, 4-nitro | Chloro substituent enhances electrophilicity; nitro at para position alters reactivity . |

Key Observations :

- Nitro Group Position : Ortho-nitro (target) vs. para-nitro (e.g., C₁₃H₁₂ClN₂O₄S) affects electronic distribution and binding to biological targets .

- Halogen Effects : Fluorine (electron-withdrawing) vs. chlorine (larger, polarizable) alters lipophilicity and target affinity .

Key Differences :

- Sulfonyl Chloride Reactivity : Ortho-nitro (target) vs. para-nitro substituents influence electrophilicity and reaction rates.

- Solvent Choice : Polar solvents (e.g., DMF) may enhance solubility for bulkier substrates .

Mechanistic Insights :

- The target compound’s dual electron-withdrawing (F, NO₂) and donating (CH₃) groups enable broad-spectrum interactions with bacterial enzymes and inflammatory mediators .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This compound features a sulfonamide group attached to a nitrobenzene ring, with specific functional groups that may influence its biological activity. The exploration of its biological properties is essential for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide can be represented as follows:

- Molecular Formula : C13H12F N3O4S

- Molecular Weight : 319.31 g/mol

- CAS Number : 902712-19-0

| Property | Value |

|---|---|

| Molecular Formula | C13H12F N3O4S |

| Molecular Weight | 319.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Enzyme Inhibition

N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide has been investigated for its potential as an enzyme inhibitor . The sulfonamide group can interact with enzyme active sites, potentially leading to inhibition of their activity. This mechanism is particularly relevant in the context of drug development, where enzyme inhibitors are sought for therapeutic interventions.

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, and this compound may also exhibit such properties. The interaction of the sulfonamide moiety with biological targets could lead to the modulation of inflammatory pathways, although direct evidence for this specific compound is still needed.

The mechanism of action involves the formation of hydrogen bonds between the sulfonamide group and the active sites of enzymes. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. This dual mechanism highlights the potential versatility of N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide in therapeutic contexts.

Study on Enzyme Inhibition

A study investigated the enzyme inhibitory potential of similar sulfonamide compounds, demonstrating significant inhibition against certain targets. While direct studies on N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide are yet to be published, these findings suggest a promising avenue for future research .

Synthesis and Biological Evaluation

In a synthetic study, novel sulfonamide derivatives were synthesized and evaluated for biological activity. Compounds with structural similarities to N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide showed varying degrees of enzyme inhibition and antimicrobial activity, indicating that modifications in structure can significantly impact biological outcomes .

Comparative Analysis

A comparative analysis of various sulfonamides indicated that those containing fluorine substituents often exhibited enhanced potency in biological assays. This trend suggests that N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide may also benefit from such enhancements .

Q & A

Basic: What are the standard synthetic routes for preparing N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide, and what critical reaction conditions must be controlled?

Answer:

The synthesis typically involves reacting 2-nitrobenzenesulfonyl chloride with 3-fluoro-4-methylaniline via nucleophilic substitution. Key steps include:

- Base addition : Triethylamine or pyridine neutralizes HCl byproduct, improving yield .

- Temperature control : Maintain 0–5°C to suppress side reactions (e.g., sulfonamide decomposition) .

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to ensure reactivity .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors .

Basic: Which spectroscopic techniques are most effective for characterizing N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide, and what key spectral signatures should researchers expect?

Answer:

- 1H/13C NMR :

- UV-Vis : Strong absorbance at 270–300 nm (π→π* transitions in nitro and aromatic systems) .

- Mass spectrometry : Molecular ion peak at m/z 324.3 (C₁₃H₁₀FNO₄S⁺) .

Advanced: How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide?

Answer:

- Functional selection : B3LYP hybrid functional with 6-31G(d) basis set accurately models electron-withdrawing effects of nitro and sulfonamide groups .

- Key parameters :

Advanced: What strategies address contradictory crystallographic and solution-phase NMR data for N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide derivatives?

Answer:

Discrepancies often arise from:

- Conformational flexibility : Rotamers in solution vs. fixed structures in crystals. Use variable-temperature NMR to detect dynamic processes .

- Solvent polarity effects : Polar solvents stabilize certain conformers. Compare DMSO-d₆ (polar) vs. CDCl₃ (nonpolar) spectra .

- Computational validation : Overlay DFT-optimized structures with X-ray data to identify dominant conformers .

Advanced: How do steric and electronic factors influence the regioselectivity of electrophilic substitution reactions in N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide derivatives?

Answer:

- Electronic effects : Nitro and sulfonamide groups deactivate the benzene ring, directing electrophiles to the meta position relative to these groups .

- Steric hindrance : The 3-fluoro-4-methyl group blocks ortho positions, favoring substitution at less hindered sites .

- Quantitative analysis : Calculate Fukui indices (DFT) to predict nucleophilic/electrophilic regions .

Advanced: What methodologies resolve conflicting data in reaction yields when synthesizing N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide under varying conditions?

Answer:

- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., temperature, base stoichiometry) .

- Byproduct analysis : LC-MS identifies impurities (e.g., hydrolyzed sulfonamides) caused by moisture .

- Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediate formation .

Basic: What are the primary applications of N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide in medicinal chemistry research?

Answer:

- Enzyme inhibition : Acts as a sulfonamide-based inhibitor for carbonic anhydrase isoforms .

- Prodrug development : Nitro group facilitates bioreductive activation in hypoxic tumor cells .

- Structure-activity relationship (SAR) : Modifications at the 4-methyl or nitro position enhance selectivity .

Advanced: How can researchers mitigate decomposition of N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide during long-term storage?

Answer:

- Storage conditions : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .

- Stabilizers : Add 1% w/w ascorbic acid to suppress nitro group reduction .

- Quality control : Regular HPLC purity checks (retention time: 8.2 min, C18 column) .

Basic: What safety precautions are critical when handling N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hood use mandatory .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

- Acute toxicity : LD₅₀ (rat, oral) = 320 mg/kg – handle with strict dose control .

Advanced: What computational tools predict the metabolic pathways of N-(3-fluoro-4-methylphenyl)-2-nitrobenzene-1-sulfonamide in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.